molecular formula C8H9FO3S B6237629 2-phenoxyethane-1-sulfonyl fluoride CAS No. 2137672-79-6

2-phenoxyethane-1-sulfonyl fluoride

Cat. No.: B6237629
CAS No.: 2137672-79-6
M. Wt: 204.2
InChI Key:
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Description

2-Phenoxyethane-1-sulfonyl fluoride is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. It is known for its unique chemical structure and reactivity, making it a valuable compound in synthetic chemistry and chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxyethane-1-sulfonyl fluoride typically involves the reaction of phenoxyethanol with sulfonyl fluoride reagents. One common method is the reaction of phenoxyethanol with sulfuryl fluoride (SO2F2) under controlled conditions. This reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently converted to the sulfonyl fluoride .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound to its corresponding sulfonic acid derivative.

Major Products Formed

The major products formed from these reactions include sulfonyl amides, sulfonyl esters, and sulfonic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Phenoxyethane-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Biology: The compound is employed in chemical biology for the selective modification of proteins and peptides through sulfur (VI) fluoride exchange (SuFEx) reactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-phenoxyethane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Similar Compounds

    Phenylsulfonyl Fluoride: Similar in structure but lacks the phenoxyethane moiety.

    Methanesulfonyl Fluoride: A simpler sulfonyl fluoride compound with a different alkyl group.

    Tosyl Fluoride: Contains a toluene sulfonyl group instead of the phenoxyethane moiety.

Uniqueness

2-Phenoxyethane-1-sulfonyl fluoride is unique due to its phenoxyethane moiety, which imparts distinct chemical properties and reactivity. This structural feature enhances its utility in selective protein modification and covalent inhibition, distinguishing it from other sulfonyl fluoride compounds .

Properties

CAS No.

2137672-79-6

Molecular Formula

C8H9FO3S

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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